Isoamyl butyrate

Overview

Description

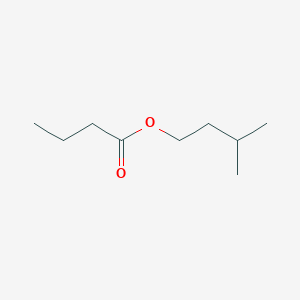

Isoamyl butyrate is a compound known for its fruity banana flavor, which is in high demand in the commercial market for its application in food, cosmetic, and pharmaceutical industries. It is an ester formed from isoamyl alcohol and butyric acid and is synthesized using various methods, including enzymatic reactions and chemical catalysis.

Synthesis Analysis

Several studies have focused on optimizing the synthesis of this compound. The enzymatic synthesis under microwave irradiation has shown a high conversion rate of 95% in 120 minutes, with the reaction parameters optimized for temperature, mole ratio, lipase loading, and microwave power . Ultrasound-assisted lipase-catalyzed synthesis has also been effective, achieving a 96% conversion in 3 hours, with the optimization of parameters such as ultrasound frequency, power, temperature, and mole ratio . Another approach used immobilized Rhizomucor miehei lipase in non-aqueous media, achieving yields above 90% . Additionally, immobilized lipase on poly-methacrylate particles in a heptane medium was used, reaching a maximum ester conversion percentage of 96.1% under optimal conditions . Kinetic modeling and thermodynamic parameters have been evaluated to optimize the synthesis process, with a maximum conversion of 96% in 10 hours . Chemical catalysis using rare-earth solid superacid SO42-/TiO2/La3+ has also been reported to achieve a yield of about 99.0% .

Molecular Structure Analysis

The molecular structure of this compound has been confirmed through various analytical techniques. Proton nuclear magnetic resonance (1H NMR) spectroscopy has been used to confirm the product's structure in studies involving enzymatic synthesis .

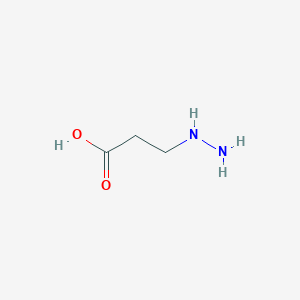

Chemical Reactions Analysis

This compound is synthesized through esterification, which involves the reaction of isoamyl alcohol with butyric acid. This reaction can be catalyzed by enzymes such as lipases or by chemical catalysts like solid superacids. The equilibrium of the reaction can be shifted towards esterification by removing the accumulated water, for instance, using a molecular sieve . The reaction parameters, such as substrate and enzyme concentrations, substrate molar ratio, temperature, and incubation time, have been investigated to optimize the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the synthesis conditions. The enzymatic synthesis optimization from fusel oil has shown that reaction variables such as temperature, acid concentration, molar ratio, and enzyme concentration are crucial for achieving high conversion rates and understanding the system for potential scale-up . The catalytic synthesis using composite solid acid and nanosolid superacid SO42-/TiO2 has been studied, with the latter achieving a yield of 98.2% and the possibility of repetitive use of the catalyst . A review of various catalysts for the synthesis of this compound, including sulfuric acid and solid superacids, provides insights into the catalysts' role in the synthesis process .

Scientific Research Applications

Enzymatic Synthesis Using Immobilized Lipase : Tódero et al. (2015) synthesized isoamyl butyrate through an esterification reaction of isoamyl alcohol and butyric acid, using immobilized Thermomyces lanuginosus lipase as a biocatalyst. The study achieved high ester conversion percentages and demonstrated the biocatalyst's reusability in non-aqueous mediums (Tódero et al., 2015).

Synthesis with Immobilized Rhizomucor miehei Lipase : Krishna et al. (2000) also synthesized this compound enzymatically using immobilized Rhizomucor miehei lipase. Their study focused on optimizing reaction parameters like substrate concentrations, achieving high yields without significant enzyme inhibition (Krishna et al., 2000).

Ultrasound-Assisted Lipase-Catalyzed Synthesis : Bansode and Rathod (2014) used ultrasound to improve the efficiency of the lipase-catalyzed esterification process. They optimized parameters like frequency, power, and temperature, achieving 96% conversion in a shorter time compared to conventional methods (Bansode & Rathod, 2014).

Catalytic Synthesis with Nanosolid Superacid : Fu-juan (2006) investigated the synthesis using nanosolid superacid SO42-/TiO2 as a catalyst, achieving a high yield of 98.2% under optimal conditions. This study highlights the potential of nanosolid superacids in catalyzing ester synthesis (Fu-juan, 2006).

Use of Potassium Bisulfate as a Catalyst : Dan-yun (2007) synthesized this compound using potassium bisulfate, demonstrating its efficiency and environmental friendliness as a catalyst (Dan-yun, 2007).

Safety and Hazards

Future Directions

The enzymatic synthesis of short-chain esters like Isoamyl Butyrate might enable their labeling as natural, increasing their value . The use of immobilized Rhizopus oryzae lipase for the synthesis of this compound and acetate has shown promising results, suggesting a successful biocatalyst and product conditions ready to be used for isoamyl ester industrial production .

Mechanism of Action

Isoamyl butyrate, also known as isopentyl butyrate, is a naturally occurring compound with a strong, characteristic fruity odor . It is widely used in the food and beverage industry for its flavoring properties .

Target of Action

This compound primarily targets the olfactory receptors in the nose, where it produces a strong, fruity scent. This makes it a valuable ingredient in the food and beverage industry, as well as in the production of perfumes and fragrances .

Mode of Action

When inhaled, this compound interacts with the olfactory receptors in the nasal cavity. These receptors detect the compound and send signals to the brain, which interprets these signals as the characteristic fruity smell of this compound .

Biochemical Pathways

This compound is typically produced through the esterification of isoamyl alcohol with butyric acid . This process involves the reaction of the carboxyl group (-COOH) of the acid with the hydroxyl group (-OH) of the alcohol, resulting in the formation of an ester .

Pharmacokinetics

The pharmacokinetics of this compound, like other volatile compounds, is largely determined by its physical and chemical properties. It has a low solubility in water , which means it is primarily absorbed through inhalation rather than ingestion. Once inhaled, it is rapidly absorbed into the bloodstream through the lungs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach the olfactory receptors can be affected by temperature and humidity . Furthermore, its stability and efficacy can be influenced by its storage conditions. It should be stored in a cool, dry place to prevent degradation .

properties

IUPAC Name |

3-methylbutyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-9(10)11-7-6-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLMXFQTAMDXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042059 | |

| Record name | Isopentyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a fruity odour | |

| Record name | Butanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

179.00 °C. @ 760.00 mm Hg | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

118 mg/L @ 25 °C (exp), Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 4ml 70% ethanol (in ethanol) | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861 - 0.866 | |

| Record name | Isoamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

106-27-4 | |

| Record name | Isoamyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505AFM77VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-73.2 °C | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of isoamyl butyrate?

A1: this compound, also known as 3-methylbutyl butanoate, has the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have studied the densities, viscosities, refractive indices, and surface tensions of this compound across a range of temperatures. [] These properties are important for understanding its physical behavior and potential applications.

Q3: What are the common methods for synthesizing this compound?

A3: this compound is typically synthesized via the esterification of butyric acid and isoamyl alcohol. Researchers have investigated various catalysts for this reaction, aiming for high yields and environmentally friendly processes. []

Q4: What types of catalysts have been explored for this compound synthesis?

A4: A wide range of catalysts have been studied, including:

- Acids: Sulfuric acid [, ], p-toluenesulfonic acid [, , ], sulfamic acid [], and gallium sulfate [, ].

- Solid Superacids: SO42−/TiO2 [], SO42−/SnO2-diatomite [, ], SO42−/TiO2/La3+ [], SO42−/WO3-TiO2 [], and Fe2O3/S2O82− [].

- Metal Salts: Copper benzenesulfonate [], ferric sulfate [], potassium bisulfate [], ceric sulfate [], and copper p-toluenesulfonate [].

- Other Catalysts: Chitosan sulfate [], supported sodium bisulfate [], nanosized ZnO [], macroporous resin [], cation exchange resin complexed with ferric chloride [], and acid functionalized dicationic ionic liquid. []

Q5: What factors influence the efficiency of this compound synthesis?

A5: Key factors affecting the esterification efficiency include:

- Reaction Temperature: Optimal temperatures are typically in the range of 110-160°C. [, ]

- Molar Ratio of Reactants: The ratio of isoamyl alcohol to butyric acid influences yield. [, , , , , , ]

- Catalyst Loading: The amount of catalyst used impacts the reaction rate. [, , , , , , , , , , , ]

- Reaction Time: Sufficient time is needed to reach equilibrium and achieve high conversion. [, , , , , , , , , ]

- Water Removal: Since esterification is an equilibrium reaction, removing water from the reaction mixture can drive the reaction towards product formation. [, , , , , , ]

Q6: What are the primary applications of this compound?

A6: this compound is primarily used as a flavoring agent in the food and beverage industries due to its characteristic pear-like aroma. [] It also finds applications in cosmetics and perfumes.

Q7: How is the authenticity of pomegranate juice assessed?

A7: Researchers have identified specific volatile compounds, including this compound, as markers for pomegranate juice adulteration. The presence and levels of these compounds can be analyzed to detect the addition of other fruit juices, such as grape or peach juice. [, ]

Q8: How does the ripening process affect the aroma profile of bananas?

A8: Studies on banana drying have revealed that the aroma profile changes significantly as the fruit ripens and dehydrates. Initially, esters like this compound are dominant, but as drying progresses, furfural and other aldehydes, ketones, and furans become more prominent. []

Q9: How is this compound analyzed in research settings?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for analyzing this compound in various matrices, including fruits, beverages, and reaction mixtures. [, , , ] Researchers often use headspace solid-phase microextraction (HS-SPME) as a sample preparation technique for GC-MS analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.